1-(1-Naphthyl)-3-buten-1-ol
Description
1-(1-Naphthyl)-3-buten-1-ol is an aromatic alcohol characterized by a naphthyl group attached to a 3-buten-1-ol chain. The naphthyl group is known to impart significant steric and electronic effects, which are critical in chiral recognition and enantiomer separation processes . For instance, 1-(1-naphthyl)ethylcarbamate derivatives are widely used in chiral stationary phases (CSPs) due to their ability to engage in hydrogen bonding and π-π interactions with analytes . Similarly, 1-(1-naphthyl)ethylamine demonstrates chirality-inducing effects on metal surfaces, underscoring the naphthyl moiety's role in asymmetric environments . These insights suggest that this compound may exhibit comparable chiral activity, with the butenol chain introducing additional flexibility and reactivity.
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-naphthalen-1-ylbut-3-en-1-ol |
InChI |
InChI=1S/C14H14O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h2-5,7-10,14-15H,1,6H2 |
InChI Key |
FFNKLJQFZFTUHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chiral Activity and Separation
- Naphthyl vs. Phenyl Groups: The naphthyl group in this compound provides a larger aromatic surface area than phenyl groups, enhancing π-π interactions in CSPs. This is critical for separating enantiomers like 1-(1-naphthyl)ethanol, where mobile-phase alcohol content inversely affects retention (k) and resolution (Rs) .
- This suggests that this compound’s butenol chain may allow similar multi-point interactions in chiral environments.
Electronic and Steric Effects
Physicochemical Properties
- Volatility : 3-Buten-1-ol, the parent compound, is significantly more volatile (bp ~117°C) than its aromatic derivatives due to the absence of bulky substituents .
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